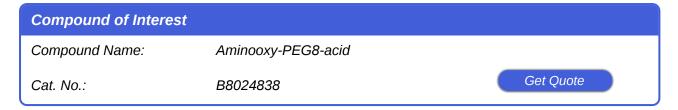


An In-Depth Technical Guide to Aminooxy-PEG8acid: Properties, Specifications, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG8-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, specifications, and detailed protocols for its application in creating stable bioconjugates. The molecule features a reactive aminooxy group at one end and a carboxylic acid at the other, connected by an 8-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential and chemoselective conjugation to two different molecules. The aminooxy group forms a highly stable oxime bond with aldehydes and ketones, while the carboxylic acid can be activated to react with primary amines to form a stable amide bond. The hydrophilic PEG linker enhances the solubility and pharmacokinetic profile of the resulting conjugate.

Core Properties and Specifications

The physicochemical properties of **Aminooxy-PEG8-acid** are critical for its effective use in bioconjugation. The following tables summarize the key specifications sourced from various suppliers.



Property	Specification
Chemical Name	Aminooxy-PEG8-acid
Synonyms	2-(Aminooxy)-PEG8-acetic acid, 25-aminooxy-3,6,9,12,15,18,21-heptaoxa-24-oxopentacosanoic acid
CAS Number	2055013-68-6[1][2][3]
Molecular Formula	C19H39NO11[3][4]
Molecular Weight	457.52 g/mol
Purity	≥95% or >96%
Appearance	White to off-white solid or viscous oil

Handling and Storage	Recommendation
Solubility	Soluble in water, DMSO, DMF, and DCM
Storage Conditions	Store at -20°C in a dry, well-ventilated place. It is recommended to use the product immediately after opening as aminooxy compounds can be sensitive.
Shipping Conditions	Ambient temperature

Applications

Aminooxy-PEG8-acid is a versatile tool for researchers in several fields:

- Bioconjugation: The primary application is the stable linking of biomolecules. The aminooxy
 group's reaction with aldehydes or ketones to form an oxime bond is highly chemoselective
 and results in a linkage that is more stable than hydrazone and imine bonds under
 physiological conditions.
- Drug Delivery: By attaching therapeutic agents to carrier molecules or nanoparticles,
 Aminooxy-PEG8-acid can improve the drug's solubility, stability, and pharmacokinetic



profile.

- PROTACs Development: This linker is used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.
- Surface Modification: The linker can be used to functionalize surfaces, such as those of nanoparticles or microarrays, to enable the attachment of biomolecules.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Aminooxy-PEG8-acid**. These protocols are based on general procedures for oxime ligation and amide bond formation and may require optimization for specific applications.

Protocol 1: General Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the conjugation of **Aminooxy-PEG8-acid** to a molecule containing an aldehyde or ketone functional group.

Materials:

- Aminooxy-PEG8-acid
- Aldehyde- or ketone-containing molecule (e.g., protein, peptide, small molecule)
- Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5. Aniline can be added as a catalyst to a final concentration of 10-100 mM to accelerate the reaction.
- Quenching solution (optional): e.g., a small molecule with an aminooxy or hydrazide group.
- Purification system: Size-exclusion chromatography (SEC) or dialysis.
- Analytical instruments: SDS-PAGE, Mass Spectrometer, HPLC.

Procedure:

Reagent Preparation:



- Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL for a protein).
- Prepare a stock solution of Aminooxy-PEG8-acid in the reaction buffer or a compatible organic solvent like DMSO.

Conjugation Reaction:

- Add a 10-50 fold molar excess of the Aminooxy-PEG8-acid solution to the solution of the aldehyde- or ketone-containing molecule. The optimal molar ratio should be determined empirically.
- Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).
- · Reaction Quenching (Optional):
 - To consume any unreacted aldehyde or ketone groups, a small molecule containing an aminooxy or hydrazide group can be added in slight molar excess. Incubate for an additional 30-60 minutes.
- Purification of the Conjugate:
 - Remove unreacted Aminooxy-PEG8-acid and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
- Analysis and Characterization:
 - Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight.
 - Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.

Protocol 2: Two-Step Conjugation via Amide Bond Formation and Oxime Ligation



This protocol describes a two-step process where the carboxylic acid of **Aminooxy-PEG8-acid** is first conjugated to an amine-containing molecule, followed by the reaction of the aminooxy group with an aldehyde or ketone.

Step 1: Amide Coupling of Aminooxy-PEG8-acid to an Amine-Containing Molecule

Materials:

- Aminooxy-PEG8-acid
- · Amine-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Anhydrous DMF or DMSO
- Reaction Buffer: MES buffer (0.1 M, pH 4.5-6.0) or PBS (pH 7.2-7.5)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve Aminooxy-PEG8-acid in anhydrous DMF or DMSO.
 - Add 1.5 equivalents of EDC and 1.1 equivalents of NHS.
 - Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
- Amide Bond Formation:
 - Dissolve the amine-containing molecule in the reaction buffer.
 - Add the activated Aminooxy-PEG8-acid NHS ester solution to the amine-containing molecule solution.
 - Stir the reaction at room temperature for 2-4 hours.



Purification:

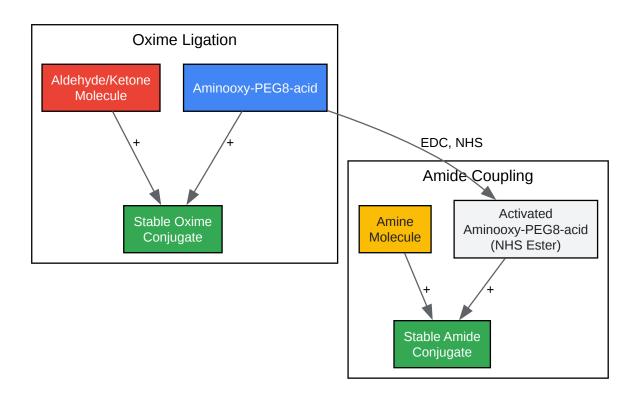
 Purify the resulting Aminooxy-PEG8-conjugate using an appropriate method such as dialysis, SEC, or HPLC to remove unreacted reagents.

Step 2: Oxime Ligation of the Aminooxy-PEG8-Conjugate

Follow the procedure outlined in Protocol 1 using the purified product from Step 1 as the starting material.

Visualizations

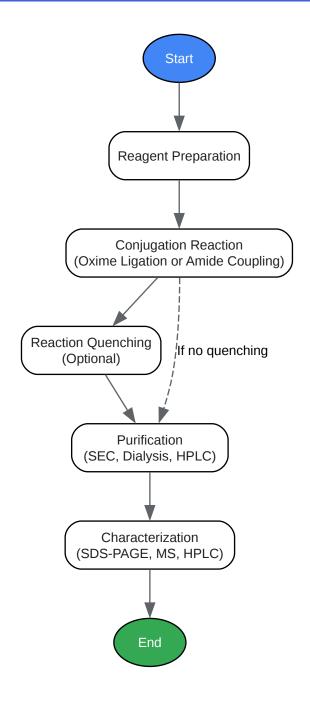
The following diagrams illustrate the chemical reactions and a general experimental workflow for using **Aminooxy-PEG8-acid**.



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Caption: Chemical Reactions of Aminooxy-PEG8-acid.





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Caption: General Experimental Workflow for Bioconjugation.

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